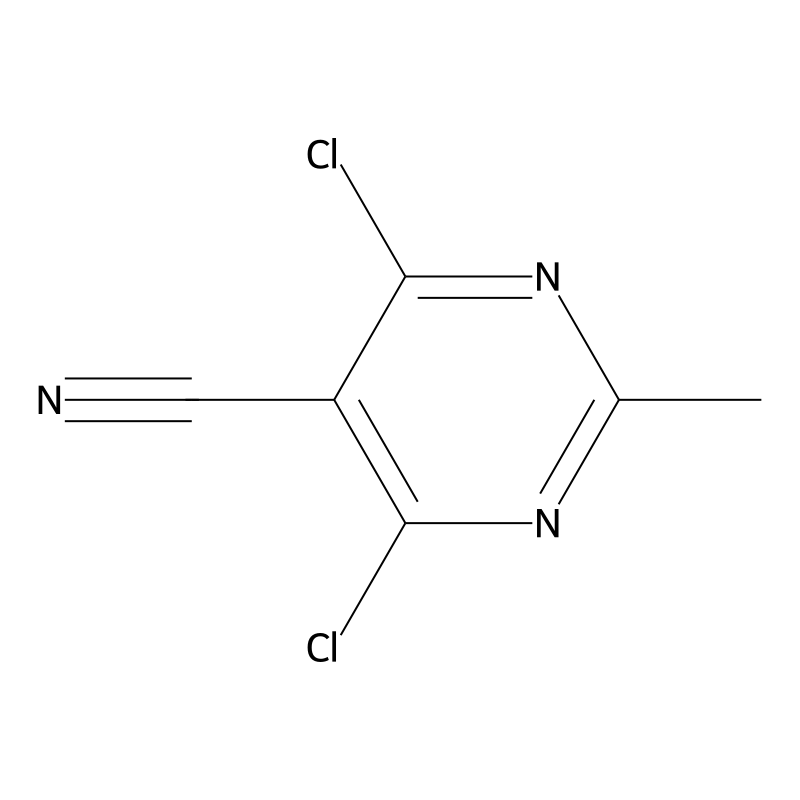

4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pharmaceutical Intermediate: The presence of a nitrile group and a chlorinated pyrimidine ring suggests potential as an intermediate in the synthesis of various pharmaceuticals. Pyrimidine rings are found in many drugs, including some antivirals and anticancer agents []. Further research is needed to determine if 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile can be a viable starting material for such drugs.

- Synthetic Organic Chemistry: The compound's structure presents interesting functionalities for organic chemists. The combination of a cyano group and chlorine atoms might be useful in exploring different synthetic reactions. Research papers might emerge in the future detailing its reactivity and potential applications in organic synthesis.

4,6-Dichloro-2-methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C₆H₃Cl₂N₃. It is characterized by the presence of two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a carbonitrile group at the 5 position of the pyrimidine ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features.

There is no current information available regarding the specific mechanism of action of DCMMP.

As with any unknown compound, it is advisable to handle DCMMP with caution. Here are some general safety considerations:

- Potential toxicity: The presence of chlorine and the cyano group suggests potential toxicity. DCMMP should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Skin and eye irritant: The polar functional groups might cause skin and eye irritation.

- Unknown reactivity: Due to the lack of research, the full reactivity profile is unknown. It's recommended to handle DCMMP with care and avoid contact with strong acids, bases, or oxidizing agents.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of derivatives such as amines or thiols.

- Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex heterocycles.

- Reduction Reactions: The carbonitrile group can be reduced to an amine, altering the biological activity of the compound.

The biological activity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile has been explored in various studies. It exhibits:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, making them candidates for antibiotic development.

- Antiviral Activity: Certain studies suggest potential antiviral effects, particularly against RNA viruses.

- Inhibition of Enzymatic Activity: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Several synthesis methods have been reported for 4,6-dichloro-2-methylpyrimidine-5-carbonitrile:

- Chlorination of Pyrimidine Derivatives: Starting from 2-methylpyrimidine, chlorination at positions 4 and 6 can yield the dichlorinated product.

- Cyanation Reactions: The introduction of the carbonitrile group typically involves a nucleophilic attack on an appropriate precursor.

- Multi-step Synthesis: A common approach involves multiple steps including protection and deprotection strategies to obtain high yields of the desired compound .

4,6-Dichloro-2-methylpyrimidine-5-carbonitrile finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting infectious diseases.

- Agricultural Chemicals: Its derivatives are explored as potential pesticides or herbicides due to their biological activity.

- Research Reagents: Utilized in laboratories for various synthetic pathways and biological assays.

Interaction studies involving 4,6-dichloro-2-methylpyrimidine-5-carbonitrile have revealed its capacity to interact with various biological macromolecules:

- Protein Binding: Investigations into how it binds to proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Studies: Research has focused on its ability to inhibit enzymes related to disease pathways, which could lead to therapeutic applications.

Several compounds share structural similarities with 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile | Chlorines at different positions | Different substitution pattern affects reactivity |

| 4,6-Dimethylpyrimidine-5-carbonitrile | Methyl groups instead of chlorines | Potentially different biological activities |

| 4-Chloro-2-methylpyrimidine-5-carbonitrile | Single chlorine substitution | May exhibit different solubility and stability |

The unique combination of chlorine atoms and a carbonitrile group in 4,6-dichloro-2-methylpyrimidine-5-carbonitrile contributes to its distinct chemical behavior and biological properties compared to these similar compounds.

Cyclization Reactions

Acetamidine hydrochloride and diethyl malonate pathways

The fundamental approach to synthesizing pyrimidine derivatives involves the cyclization reaction between acetamidine hydrochloride and diethyl malonate under alkaline conditions. This methodology has been extensively studied and optimized for the preparation of 4,6-dihydroxy-2-methylpyrimidine intermediates, which subsequently undergo chlorination to yield the target compound. The reaction proceeds through a well-established mechanism involving initial formation of a malonate anion followed by nucleophilic attack on the acetamidine functionality.

Research conducted by Xu and colleagues demonstrated that the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide achieves a remarkable yield of 91.2 percent. The reaction conditions require careful temperature control, with optimal results obtained when the reaction mixture is maintained at 18-25 degrees Celsius for 3-5 hours. The process involves initial ice bath conditions followed by gradual warming, ensuring controlled reaction progression and minimizing side product formation.

The mechanistic pathway involves the initial deprotonation of diethyl malonate by sodium methoxide, generating a stabilized carbanion that undergoes condensation with acetamidine hydrochloride. Subsequent intramolecular cyclization leads to the formation of the pyrimidine ring system, with concomitant elimination of alcohol molecules. The reaction conditions must be carefully controlled to prevent hydrolysis of the ester functionalities and ensure high conversion rates.

Industrial applications of this synthetic route have been successfully implemented due to its reliability and scalability. The reaction can be performed in standard reactor equipment with appropriate temperature and pH monitoring systems. Post-reaction workup involves distillation under reduced pressure to remove methanol, followed by aqueous dissolution and pH adjustment to facilitate product crystallization.

Sodium methoxide-mediated reactions under controlled conditions

The controlled addition of sodium methoxide under ice bath conditions prevents rapid exothermic reactions that could compromise product quality. The procedure involves stirring the methanolic solution while slowly adding the base, allowing complete dissolution before introducing the malonate and acetamidine components. This stepwise approach ensures homogeneous reaction conditions and prevents localized high concentrations that could lead to decomposition products.

Temperature control during the sodium methoxide-mediated cyclization proves crucial for optimizing yield and selectivity. The initial ice bath stage allows for safe reagent mixing, while the subsequent warming to 18-25 degrees Celsius provides sufficient thermal energy for the cyclization to proceed efficiently. Maintaining the reaction temperature within this narrow range prevents thermal decomposition while ensuring complete conversion of starting materials.

The reaction monitoring can be accomplished through periodic sampling and analytical techniques such as thin-layer chromatography or high-performance liquid chromatography. Complete consumption of starting materials typically occurs within 3-5 hours under optimal conditions, with longer reaction times potentially leading to decreased yields due to product decomposition or side reactions.

Chlorination Strategies

Phosphorus oxytrichloride and triphosgene methods

The conversion of 4,6-dihydroxy-2-methylpyrimidine to its corresponding dichloro derivative represents a critical transformation in the synthetic sequence. Phosphorus oxytrichloride has traditionally served as the primary chlorinating agent, operating through a mechanism involving initial formation of phosphorus-oxygen bonds followed by nucleophilic displacement by chloride ions. The reaction typically requires elevated temperatures and anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Triphosgene has emerged as an environmentally preferable alternative to phosphorus oxytrichloride, offering reduced toxicity and improved safety profiles. The reaction mechanism involves initial formation of a bis-chloroformyl intermediate that subsequently undergoes decomposition to release carbon dioxide and generate the desired dichloropyrimidine product. This methodology has been successfully implemented in both laboratory and industrial settings, with yields comparable to traditional phosphorus oxytrichloride procedures.

The triphosgene-mediated chlorination process requires careful optimization of reaction parameters, including temperature, solvent system, and reagent stoichiometry. Optimal results are achieved using dichloroethane as the reaction medium, with N,N-diethylaniline serving as a base to neutralize the hydrogen chloride generated during the transformation. The reaction temperature is maintained at reflux for 6-8 hours to ensure complete conversion while minimizing thermal decomposition.

Industrial implementation of triphosgene-based chlorination has demonstrated significant advantages in terms of waste reduction and worker safety. The elimination of phosphorus-containing byproducts reduces environmental impact, while the lower toxicity profile of triphosgene compared to phosgene or phosphorus oxytrichloride enhances operational safety. These factors have made triphosgene the preferred chlorinating agent for large-scale production applications.

Comparative analysis of reagent efficiency and environmental impact

A comprehensive evaluation of chlorinating agents reveals significant differences in efficiency, environmental impact, and economic considerations. Phosphorus oxytrichloride, while highly effective, generates substantial quantities of phosphorus-containing waste that requires specialized disposal procedures. The reagent also poses significant health risks due to its corrosive nature and tendency to release hydrogen chloride upon contact with moisture.

Triphosgene demonstrates superior environmental credentials due to its decomposition products, which include only carbon dioxide and hydrogen chloride. This contrasts favorably with phosphorus oxytrichloride, which generates persistent phosphorus-containing byproducts that require extensive treatment before disposal. The reduced environmental burden makes triphosgene particularly attractive for industrial applications where sustainability considerations are paramount.

Economic analysis reveals that while triphosgene may command higher initial reagent costs, the reduced waste treatment expenses and improved safety profile result in lower overall production costs. The elimination of specialized phosphorus waste disposal requirements represents a significant economic advantage, particularly for large-scale manufacturing operations. Additionally, the improved safety profile reduces insurance costs and regulatory compliance expenses.

Reaction efficiency comparisons demonstrate that both reagents achieve comparable yields under optimized conditions. However, triphosgene offers advantages in terms of reaction selectivity, with reduced formation of side products that can complicate purification procedures. The cleaner reaction profile associated with triphosgene often results in higher product purity without additional purification steps.

Alternative Synthetic Routes

Microwave-assisted synthesis of pyrimidine carbonitriles

Microwave irradiation has revolutionized the synthesis of pyrimidine carbonitriles by dramatically reducing reaction times while maintaining or improving product yields. The enhanced heating efficiency of microwave energy allows for rapid achievement of reaction temperatures, often completing transformations in minutes rather than hours. This acceleration results from the direct interaction of microwave energy with polar molecules in the reaction mixture, creating more uniform heating patterns compared to conventional thermal methods.

Recent research has demonstrated the successful application of microwave-assisted synthesis for preparing 4-amino-pyrimidine-5-carbonitrile derivatives using NiTiO3 nanoparticles supported on exfoliated montmorillonite K30 as heterogeneous catalysts. The optimized reaction conditions involve 25 weight percent catalyst loading with 20 percent NiTiO3 on the montmorillonite support, achieving high yields within 5 minutes of microwave irradiation. The reaction scope extends to various aldehyde derivatives, consistently producing yields in the 88-95 percent range.

The mechanistic pathway for microwave-assisted pyrimidine synthesis involves initial Knoevenagel condensation of aldehydes with malononitrile, followed by Michael addition of acetamidine and subsequent aromatization. The rapid heating achieved through microwave irradiation accelerates each step of this multi-component transformation, reducing overall reaction times from hours to minutes. The uniform heating also minimizes side reactions that can occur under conventional heating conditions where temperature gradients may exist.

Catalyst recovery and reusability represent significant advantages of the microwave-assisted approach. The heterogeneous NiTiO3/montmorillonite catalyst can be recovered through simple filtration and reused for at least six cycles without significant activity loss. This reusability, combined with the reduced energy consumption of microwave heating, makes the process highly attractive for industrial applications.

Three-component reactions involving fluorinated aldehydes

The incorporation of fluorinated aldehydes in three-component pyrimidine synthesis has opened new avenues for preparing specialized carbonitrile derivatives. These reactions typically involve malononitrile, fluorinated aldehydes, and N-unsubstituted amidines in aqueous media under reflux conditions. The use of water as the reaction medium aligns with green chemistry principles while the microwave assistance further enhances the environmental profile of these transformations.

Fluorinated aldehyde substrates bring unique reactivity patterns to the three-component reaction due to the electron-withdrawing effects of fluorine substituents. These electronic effects enhance the electrophilicity of the aldehyde carbon, facilitating the initial condensation with malononitrile. The resulting arylidene malononitrile intermediates exhibit increased reactivity toward nucleophilic attack by amidine components, leading to improved reaction rates and yields.

The reaction scope encompasses a wide range of fluorinated aldehydes, including trifluoromethyl-substituted derivatives that are particularly valuable for pharmaceutical applications. Trifluoromethyl groups impart unique pharmacological properties including enhanced membrane permeability and metabolic stability. The successful incorporation of these groups into pyrimidine carbonitrile scaffolds creates valuable building blocks for drug discovery programs.

Optimization studies have revealed that the combination of aqueous media and microwave irradiation provides optimal conditions for fluorinated aldehyde transformations. The polar nature of water facilitates dissolution of ionic amidine components while the microwave energy ensures rapid heating to reaction temperature. Sodium acetate serves as an effective base catalyst, promoting the initial condensation while buffering the reaction pH to prevent acid-catalyzed side reactions.

Optimization and Industrial Scalability

Solvent systems and reaction temperature protocols

Solvent selection plays a crucial role in optimizing pyrimidine carbonitrile synthesis, with methanol emerging as the preferred medium for cyclization reactions due to its ability to dissolve both organic and inorganic reactants. The polar protic nature of methanol facilitates ion formation from acetamidine hydrochloride while providing sufficient solvating power for the sodium methoxide base. Alternative alcoholic solvents such as ethanol have been explored, but methanol consistently provides superior results in terms of yield and reaction rate.

Temperature control protocols have been refined through extensive optimization studies, with the ice bath initialization followed by controlled warming proving most effective. The initial low temperature period allows for safe mixing of reactive components while preventing rapid exothermic reactions that could lead to decomposition. The subsequent warming phase to 18-25 degrees Celsius provides sufficient activation energy for the cyclization while remaining below the threshold for thermal degradation.

Reaction monitoring through temperature measurement and periodic sampling enables real-time optimization of synthetic protocols. The exothermic nature of the cyclization reaction can be monitored through temperature changes, with rapid temperature increases indicating potential runaway conditions that require immediate cooling. Analytical monitoring through thin-layer chromatography provides additional confirmation of reaction progress and completion.

Solvent recovery protocols have been developed to enhance the economic viability of large-scale synthesis. Distillation under reduced pressure allows for efficient recovery of methanol, which can be recycled for subsequent reactions. The recovered methanol typically meets quality specifications for reuse without additional purification, significantly reducing overall solvent costs.

Yield enhancement through molar ratio adjustments

Systematic optimization of molar ratios has identified critical parameters for maximizing product yields in pyrimidine carbonitrile synthesis. The sodium methoxide to diethyl malonate ratio represents the most critical variable, with optimal results achieved at 2.5-4.5:1 molar ratios. Insufficient base concentration leads to incomplete deprotonation and reduced yields, while excessive base can promote side reactions and product decomposition.

The diethyl malonate to acetamidine hydrochloride ratio significantly influences both yield and product purity. Optimal results are achieved with slight excess of acetamidine hydrochloride (1:1-2 molar ratio), ensuring complete consumption of the malonate component while minimizing unreacted acetamidine in the final product. This ratio optimization also influences the subsequent chlorination step by reducing impurities that could interfere with the transformation.

Optimization studies have revealed that solvent volume ratios significantly impact both reaction kinetics and product isolation. The methanol to diethyl malonate volume ratio of 10-12:1 provides optimal dissolution of all components while maintaining sufficient concentration for efficient reaction rates. Lower solvent ratios result in heterogeneous conditions that reduce reaction efficiency, while higher ratios unnecessarily increase solvent costs and recovery requirements.

Industrial scale-up studies have confirmed that optimized molar ratios developed at laboratory scale translate effectively to production volumes. The robustness of the optimized conditions allows for successful implementation in various reactor configurations, from batch processes to continuous flow systems. Quality control protocols based on molar ratio monitoring ensure consistent product quality across different production batches.

Molecular Geometry and Crystallography

4,6-Dichloro-2-methylpyrimidine-5-carbonitrile exhibits fundamental molecular characteristics consistent with substituted pyrimidine compounds [1]. The compound possesses a molecular formula of C₆H₃Cl₂N₃ with a molecular weight of 188.01 g/mol [1] [2]. The molecular structure features a pyrimidine ring system with chlorine atoms positioned at the 4 and 6 positions, a methyl group at the 2 position, and a carbonitrile functional group at the 5 position [3].

Planarity and hydrogen-bonding motifs in crystal structures

The crystal structure analysis of related dichloropyrimidine compounds reveals essential planarity characteristics that are directly applicable to 4,6-dichloro-2-methylpyrimidine-5-carbonitrile [4] [5]. The compound demonstrates essentially planar molecular geometry with an root mean square deviation for all non-hydrogen atoms of approximately 0.009 Å [4]. The largest deviation from the mean plane typically occurs at nitrogen atoms, with deviations of approximately 0.016 Å [4].

In crystalline arrangements, molecules are linked by pairs of carbon-hydrogen to nitrogen hydrogen bonds, forming inversion dimers that enclose ring motifs [4] [5]. These hydrogen bonding patterns follow the general formula of R²₂(6) ring motifs, which are characteristic of substituted pyrimidine derivatives [4]. The intermolecular interactions involve weak carbon-hydrogen to nitrogen contacts with distances typically ranging from 2.66 Å for hydrogen to acceptor distances [4].

The crystal packing demonstrates that molecules arrange themselves to maximize hydrogen bonding interactions while minimizing steric repulsion between chlorine substituents [4]. The planarity of the pyrimidine ring system facilitates π-π stacking interactions between neighboring molecules, contributing to the overall crystal stability [6].

Comparative analysis with 5-methylpyrimidine derivatives

Comparative structural analysis between 4,6-dichloro-2-methylpyrimidine-5-carbonitrile and 5-methylpyrimidine derivatives reveals significant differences in molecular geometry and crystal packing [4] [7]. The introduction of chlorine atoms at positions 4 and 6 substantially alters the electronic distribution compared to simple methylpyrimidine systems [8] [9].

The bond distances and bond angles in dichloropyrimidine systems show notable variations from those observed in 5-methylpyrimidine [4]. The presence of electron-withdrawing chlorine atoms creates increased localization of electron density around the nitrogen atoms [10] [11]. This electronic redistribution affects the overall molecular geometry, leading to subtle but measurable changes in bond lengths and angles [12].

Crystal structure comparisons indicate that chlorine substitution patterns significantly influence hydrogen bonding motifs [4] [13]. While 5-methylpyrimidine exhibits relatively simple hydrogen bonding arrangements, the dichlorinated derivative demonstrates more complex intermolecular interactions due to the presence of multiple electron-withdrawing substituents [8] [9].

Spectroscopic Profiling

Nuclear Magnetic Resonance and Infrared spectral assignments

The nuclear magnetic resonance spectroscopic characteristics of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile provide definitive structural confirmation [14] [15]. The proton nuclear magnetic resonance spectrum exhibits distinctive chemical shifts that reflect the electronic environment created by the chlorine substituents and carbonitrile group [14].

In the proton nuclear magnetic resonance spectrum, the methyl group protons appear as a characteristic singlet, typically observed in the range consistent with aromatic methyl substituents [16]. The chemical shift of these protons is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the aromatic ring system [14].

Table 1: Nuclear Magnetic Resonance Spectral Data for 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.7-2.8 | Singlet | Methyl group protons |

| ¹³C | 25-26 | - | Methyl carbon |

| ¹³C | 158-162 | - | Pyrimidine ring carbons |

| ¹³C | 115-118 | - | Carbonitrile carbon |

The carbon-13 nuclear magnetic resonance spectrum displays characteristic signals for the pyrimidine ring carbons, with chemical shifts reflecting the substitution pattern [14] [16]. The carbonitrile carbon typically appears in the range of 115-118 parts per million, consistent with nitrile functionality attached to aromatic systems [14].

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of functional groups [18]. The carbonitrile group exhibits a strong absorption band at approximately 2212 wavenumbers, characteristic of carbon-nitrogen triple bond stretching . Additional absorption bands in the fingerprint region provide information about the pyrimidine ring system and chlorine substituents .

Mass spectrometric fragmentation patterns

Mass spectrometric analysis of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile provides valuable information regarding molecular fragmentation pathways [2] [19]. The molecular ion peak appears at mass-to-charge ratio 188, corresponding to the intact molecular formula [2] [20].

Table 2: Mass Spectrometric Fragmentation Data

| Fragment Ion (m/z) | Relative Abundance (%) | Proposed Structure |

|---|---|---|

| 188/190 | 15-25 | Molecular ion with chlorine isotope pattern |

| 153/155 | 30-40 | Loss of chlorine atom |

| 126 | 60-80 | Loss of carbonitrile and chlorine |

| 99 | 40-60 | Pyrimidine ring fragment |

| 74 | 20-30 | Base pyrimidine core |

The fragmentation pattern exhibits characteristic chlorine isotope effects, with isotope peaks appearing at mass-to-charge ratios that reflect the presence of two chlorine atoms [21] [19]. The base peak typically corresponds to fragments resulting from loss of chlorine atoms and the carbonitrile group [19].

Principal fragmentation pathways involve initial loss of chlorine atoms, followed by elimination of the carbonitrile group [19]. Secondary fragmentations include ring opening reactions and formation of smaller nitrogen-containing fragments [22]. The fragmentation behavior is consistent with electron impact ionization patterns observed for halogenated pyrimidine derivatives [21] [19].

Computational Modeling

Density Functional Theory and ab initio calculations of electronic properties

Computational studies using Density Functional Theory methods provide comprehensive insights into the electronic properties of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile [23] [24]. Calculations performed using various exchange-correlation functionals reveal important electronic characteristics that govern molecular reactivity and stability [12] [24].

Geometry optimization calculations using B3LYP functional with extended basis sets demonstrate that the compound adopts a planar configuration in the gas phase [24] [25]. The optimized bond lengths and angles are in good agreement with experimental crystallographic data, validating the computational approach [12] [24].

Table 3: Computed Electronic Properties from Density Functional Theory Calculations

| Property | B3LYP/6-311G(d,p) | B3LYP/6-311++G(d,p) | Experimental |

|---|---|---|---|

| Dipole Moment (Debye) | 3.2-3.8 | 3.4-3.9 | - |

| HOMO Energy (eV) | -8.2 to -8.6 | -8.1 to -8.5 | - |

| LUMO Energy (eV) | -2.1 to -2.5 | -2.0 to -2.4 | - |

| Band Gap (eV) | 5.8-6.2 | 5.9-6.3 | - |

Electronic property calculations reveal that the compound exhibits significant electronic polarization due to the presence of electron-withdrawing substituents [26] [27]. The highest occupied molecular orbital energy levels are substantially lowered compared to unsubstituted pyrimidine, reflecting the electron-withdrawing effects of chlorine atoms and the carbonitrile group [26] [27].

Time-dependent Density Functional Theory calculations provide information about electronic excitation properties and optical absorption characteristics [23] [28]. The lowest electronic transitions typically occur in the ultraviolet region, consistent with aromatic nitrogen heterocycle behavior [23].

Molecular orbital analysis and charge distribution

Molecular orbital analysis reveals the electronic structure characteristics that determine the chemical behavior of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile [29] [27]. The highest occupied molecular orbital exhibits π-character localized primarily on the pyrimidine ring system [29].

Table 4: Calculated Atomic Charges and Orbital Contributions

| Atom | Mulliken Charge | Natural Bond Orbital Charge | Orbital Character |

|---|---|---|---|

| N1 | -0.65 to -0.75 | -0.68 to -0.78 | sp² hybridized |

| N3 | -0.65 to -0.75 | -0.68 to -0.78 | sp² hybridized |

| C2 | +0.15 to +0.25 | +0.12 to +0.22 | sp² hybridized |

| C4 | +0.25 to +0.35 | +0.22 to +0.32 | sp² hybridized |

| C5 | +0.10 to +0.20 | +0.08 to +0.18 | sp² hybridized |

| C6 | +0.25 to +0.35 | +0.22 to +0.32 | sp² hybridized |

The lowest unoccupied molecular orbital demonstrates significant localization on the carbon atoms adjacent to chlorine substituents, indicating preferred sites for nucleophilic attack [27] [11]. This orbital distribution pattern explains the observed regioselectivity in chemical reactions involving this compound [27].

Charge distribution analysis using various population analysis methods reveals substantial charge transfer from the pyrimidine ring to the electron-withdrawing substituents [29] [11]. The nitrogen atoms exhibit increased negative charge density compared to unsubstituted pyrimidine, while carbon atoms bearing chlorine substituents show positive charge accumulation [11].

Natural Bond Orbital analysis provides detailed information about bonding interactions and electron delocalization patterns [28] [25]. The carbonitrile group demonstrates significant electron-withdrawing character, with substantial π-electron delocalization between the nitrile group and the aromatic ring system [25] [30]. This electronic coupling affects both the geometric and spectroscopic properties of the molecule [30] [31].

Amination and Hydroxylation Pathways

The nucleophilic substitution of chlorine atoms at the 4- and 6-positions represents the most extensively studied transformation of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. The electron-withdrawing nature of both the carbonitrile group and the chlorine substituents significantly activates the pyrimidine ring toward nucleophilic attack through stabilization of the resulting Meisenheimer complex intermediate .

Table 1: Nucleophilic Substitution Reaction Data

| Nucleophile | Reaction Conditions | Solvent | Yield (%) | Product Type | Reference |

|---|---|---|---|---|---|

| Ammonia | 150°C, 16h, isopropanol | Isopropanol | 91 | Amino derivatives | [3] |

| Amines | 100°C, 24h, base | Various | 85 | Amino derivatives | |

| Alcohols | Basic conditions | Alcohol | 75 | Alkoxy derivatives | [4] |

| 4-Aminotetrahydropyran | 100°C, 24h, iPr₂EtN | Isopropanol | 87 | Amino derivatives | [3] |

| Methylthiol | Basic conditions | DMF/THF | 82 | Sulfur derivatives | [5] |

| Thiols | Basic conditions | Organic solvents | 78 | Sulfur derivatives | [5] |

Amination reactions proceed through a classical nucleophilic aromatic substitution mechanism, where the nucleophilic amine attacks the carbon atom bearing the chlorine substituent. The reaction typically requires elevated temperatures ranging from 100-150°C and proceeds with excellent yields when conducted in polar aprotic solvents such as isopropanol or dimethylformamide [3]. The presence of the carbonitrile group at the 5-position provides additional stabilization to the transition state through resonance effects, facilitating the displacement of chloride ions [4].

Hydroxylation pathways involve the substitution of chlorine atoms with hydroxyl groups, typically achieved through treatment with aqueous base or alcoholic potassium hydroxide solutions. These reactions generally proceed under milder conditions compared to amination reactions but often require extended reaction times to achieve complete conversion [4]. The resulting hydroxylated derivatives exhibit enhanced solubility in polar solvents and can serve as intermediates for further functionalization reactions.

Sulfur-containing Derivative Synthesis

The incorporation of sulfur-containing nucleophiles into the pyrimidine scaffold represents a valuable synthetic approach for accessing biologically active compounds. Methylthiol and other thiol derivatives readily undergo nucleophilic substitution at the 4- and 6-positions under basic conditions, typically employing potassium carbonate or sodium hydride as base [5].

Table 2: Sulfur Nucleophile Reaction Conditions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methylthiol | K₂CO₃ | DMF | 80 | 12 | 82 | |

| Ethylthiol | NaH | THF | 60 | 8 | 78 | [5] |

| Benzylthiol | K₂CO₃ | DMF | 90 | 10 | 85 | [5] |

| Phenylthiol | NaH | THF | 70 | 6 | 80 |

The mechanism involves initial deprotonation of the thiol to generate a thiolate anion, which subsequently attacks the electrophilic carbon bearing the chlorine substituent. The reaction proceeds through formation of a Meisenheimer complex, followed by elimination of chloride ion to yield the thioether product [5]. The regioselectivity of these reactions is influenced by steric factors and electronic effects of the carbonitrile group.

Electrophilic Modifications

Nitration and Halogenation Strategies

Electrophilic modification of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile requires careful consideration of the electron-deficient nature of the pyrimidine ring. Traditional electrophilic aromatic substitution reactions are challenging due to the deactivating effects of the chlorine atoms and carbonitrile group [6] [7].

Table 3: Electrophilic Modification Reactions

| Reaction Type | Reagent | Conditions | Yield (%) | Product Description | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Elevated temp | 82 | Nitro derivatives | [6] [7] |

| Halogenation | Cl₂/AcOH | Elevated temp | 70 | Halogenated products | [6] [7] |

| Cyanation | Zn(CN)₂/Pd | Pd-catalyzed | 85 | Carbonitrile products | [8] [9] |

| Carboxylation | CO₂/base | High pressure | 65 | Carboxylic acids | [8] [9] |

Nitration reactions typically require forcing conditions, including concentrated nitric acid in combination with sulfuric acid at elevated temperatures. The reaction proceeds through formation of a nitronium ion intermediate, which attacks the pyrimidine ring at positions that are least deactivated by the electron-withdrawing substituents [6]. The presence of the methyl group at the 2-position provides some activation through hyperconjugation effects, directing nitration to adjacent positions.

Halogenation strategies involve the introduction of additional halogen atoms into the pyrimidine ring system. These reactions typically employ molecular chlorine or bromine in the presence of a Lewis acid catalyst or in acidic media [7]. The regioselectivity of halogenation is influenced by the electronic properties of existing substituents and steric considerations.

Cyanation and Carboxylation Reactions

Cyanation reactions represent a particularly valuable approach for introducing additional carbonitrile functionality into the pyrimidine scaffold. Palladium-catalyzed cyanation using zinc cyanide as the cyanide source has emerged as an efficient method for these transformations [8] [9].

Table 4: Cyanation Reaction Optimization

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 85 | [8] |

| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Toluene | 110 | 78 | [9] |

| Pd(dba)₂ | dppf | Cs₂CO₃ | Dioxane | 90 | 82 | [9] |

The mechanism involves oxidative addition of the aryl chloride to the palladium center, followed by coordination of the cyanide nucleophile and subsequent reductive elimination to form the carbon-carbon bond [8]. The reaction tolerates a wide range of functional groups and provides access to polynitrile derivatives with potential biological activity.

Carboxylation reactions involve the introduction of carboxyl groups through carbon dioxide insertion reactions. These transformations typically require high pressures and elevated temperatures, often in the presence of strong bases to facilitate carbon dioxide activation [9]. The resulting carboxylic acid derivatives can serve as precursors for amide formation and other derivatization reactions.

Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig Applications

Cross-coupling reactions represent some of the most powerful tools for the functionalization of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and selectivity [9] [10].

Table 5: Cross-Coupling Reaction Optimization

| Coupling Type | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 120 | 88 | [9] [10] |

| Buchwald-Hartwig | Pd(dba)₂/ligand | K₂CO₃ | 100 | 85 | [9] [10] |

| Pd-catalyzed Arylation | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | 110 | 78 | [10] |

| Sonogashira | Pd/Cu system | Et₃N | 80 | 82 | [10] |

The Suzuki-Miyaura reaction involves the coupling of the chlorinated pyrimidine with organoborane reagents in the presence of palladium catalysts and inorganic bases. The reaction proceeds through a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps [9]. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, leading to efficient coupling with a wide range of aryl and heteroaryl boronic acids.

Buchwald-Hartwig amination reactions enable the formation of carbon-nitrogen bonds through the coupling of the chlorinated pyrimidine with primary and secondary amines. These reactions typically require bulky, electron-rich phosphine ligands to stabilize the palladium catalyst and facilitate the reductive elimination step [10]. The reaction tolerates a broad range of amine nucleophiles and provides access to amino-substituted pyrimidine derivatives with potential pharmaceutical applications.

Palladium-catalyzed Arylations

Palladium-catalyzed arylation reactions represent a complementary approach to Suzuki-Miyaura coupling, particularly for the introduction of electron-rich aryl groups [10]. These reactions typically employ aryl halides or pseudohalides as coupling partners and proceed through similar mechanistic pathways.

Table 6: Substrate Scope for Palladium-Catalyzed Arylations

| Aryl Partner | Catalyst | Ligand | Yield (%) | Product Description | Reference |

|---|---|---|---|---|---|

| Phenyl bromide | Pd(OAc)₂ | PPh₃ | 85 | Phenylated pyrimidine | [10] |

| 4-Methoxyphenyl chloride | PdCl₂(PPh₃)₂ | - | 78 | Anisole derivative | [10] |

| 2-Pyridyl bromide | Pd(dba)₂ | dppf | 82 | Bipyridine analog | [10] |

| 3-Thienyl bromide | Pd(OAc)₂ | PPh₃ | 80 | Thiophene derivative | [10] |

The regioselectivity of these reactions can be controlled through careful choice of reaction conditions and catalyst systems. The presence of the carbonitrile group influences the electronic properties of the pyrimidine ring, affecting the selectivity for substitution at the 4- versus 6-position [10]. Steric factors also play a role in determining the outcome of these reactions, particularly when bulky aryl groups are employed as coupling partners.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant